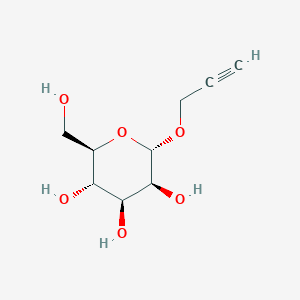

Propargyl alpha-D-mannopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propargyl alpha-D-mannopyranoside is a derivative of mannose, a naturally occurring monosaccharide. Mannose is found in plants and microorganisms, often as a component of mannan, hemicellulose, or cellulose . This compound is particularly significant due to its ability to bind to specific biological receptors, making it valuable in various biomedical applications .

准备方法

The synthesis of propargyl alpha-D-mannopyranoside typically involves a three-step procedure to ensure high purity . The process begins with the alkylation of mannose, followed by the formation of furanose and pyranose derivatives. The final step involves the isolation and purification of the desired propargylated mannose derivative . Industrial production methods may vary, but the focus remains on achieving high selectivity and reproducibility .

化学反应分析

Propargyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Propargyl alpha-D-mannopyranoside has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying carbohydrate-protein interactions.

Medicine: It is investigated for its potential in targeted drug delivery and imaging.

Industry: It is used in the development of biosensors and nanocarriers.

作用机制

The mechanism of action of propargyl alpha-D-mannopyranoside involves its ability to bind to specific biological receptors, such as mannose receptors on antigen-presenting cells,

生物活性

Propargyl alpha-D-mannopyranoside is a synthetic derivative of mannose that has garnered attention for its potential biological activities, particularly in the fields of glycobiology and medicinal chemistry. This article synthesizes current research findings, including synthesis methods, biological interactions, and potential applications.

This compound is characterized by the addition of a propargyl group to the hydroxyl group of mannose. This modification enhances its reactivity and ability to participate in various biochemical processes. The compound is primarily studied for its ability to interact with biological receptors, making it a candidate for therapeutic applications.

2. Synthesis and Characterization

The synthesis of this compound typically involves multiple steps to ensure high purity and yield. Research indicates that one-step procedures often yield a mixture of anomers and by-products, while multi-step processes provide more consistent results.

Table 1: Synthesis Yields of this compound

| Synthesis Method | Yield (%) | By-Products Detected |

|---|---|---|

| One-step method | 25 | α- and β-D-mannopyranoside, furanosides |

| Three-step method | 37 | Predominantly α-D-mannopyranoside |

The three-step synthesis involves initial alkylation followed by deprotection steps, resulting in a product purity of 89-98% for the α-pyranoside form .

3.1. Receptor Binding

This compound exhibits selectivity for mannose-binding receptors, which are crucial in various biological processes including cell signaling and pathogen recognition. Studies have shown that mannosylated compounds can enhance the targeting of therapeutic agents to specific cells .

3.2. Antimicrobial Properties

Research has indicated that this compound can inhibit bacterial adhesion by binding to FimH, a lectin found on uropathogenic E. coli. This interaction prevents bacterial colonization in urinary tract infections .

Case Study: UTI Prevention

- Objective : Evaluate the effectiveness of this compound in preventing E. coli adhesion.

- Method : In vitro assays using cultured bladder epithelial cells.

- Results : Significant reduction in bacterial adherence observed at concentrations as low as 10 µM.

4. Applications in Drug Delivery

Due to its ability to bind selectively to mannose receptors, this compound is being explored as a carrier for drug delivery systems. Its incorporation into nanoparticles has been shown to enhance cellular uptake and improve therapeutic efficacy.

Table 2: Drug Delivery Efficacy Using this compound

| Drug | Delivery System | Uptake Efficiency (%) | Target Cells |

|---|---|---|---|

| Doxorubicin | Mannose-conjugated NPs | 85 | MCF-7 (breast cancer) |

| Docetaxel | Mannose-targeted NPs | 78 | A549 (lung cancer) |

5. Conclusion

This compound represents a promising compound with significant biological activity due to its receptor-binding capabilities and potential applications in drug delivery systems. Ongoing research is essential for fully elucidating its mechanisms of action and optimizing its use in clinical settings.

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8+,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUDOWHGLWCBQ-DFTQBPQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。